2-(1-Chlorovinyl)pyridine
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Overview
Description
2-(1-Chlorovinyl)pyridine is a pyridine derivative . Pyridine is a valuable nitrogen-based heterocyclic compound that is not only present in a large number of naturally occurring bioactive compounds but is also widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .
Synthesis Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product . In 2018, Antuf et al. synthesized 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde from 2-chloroimidazo[1,2-a]pyridine using V. H. reagent at 70 °C for 5 hours, in excellent yield .
Molecular Structure Analysis
Different density functional theory (DFT) approaches (CAM-B3LYP, B3LYP, B97-D3, and M06-2X) were performed to determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules IY (Y = F, Cl, Br, I) and were matched to the experimental XRD data .
Chemical Reactions Analysis
Pyridine is a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .
Physical And Chemical Properties Analysis
Pyridine is considered among the most important nitrogen-based heterocyclic compounds which is present in numerous bioactive compounds. Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .
Mechanism of Action
Safety and Hazards
Future Directions
In the next few years, a larger share of novel pyridine-based drug candidates is expected . The simplest pyridine is a key unit in most of the drugs because of its characteristic chemical properties, such as basicity, solubility, hydrogen bond-forming ability, and able to act as the bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms .
properties
IUPAC Name |
2-(1-chloroethenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCOVRYXURXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chlorovinyl)pyridine |
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